molecular formula C₂₇H₄₁NO₄ B1160147 N-Ethyl Bimatoprost

N-Ethyl Bimatoprost

Katalognummer: B1160147
Molekulargewicht: 443.62
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl Bimatoprost, with the chemical name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide and a molecular formula of C 25 H 37 NO 4 , is a synthetic prostamide analog structurally related to prostaglandin F2α . Its molecular weight is 415.58 g/mol . This compound is of significant interest in biomedical research due to its potent biological activity and unique mechanism of action. The primary research applications for N-Ethyl Bimatoprost are in the fields of ophthalmology and dermatology. It is extensively studied for its role in lowering intraocular pressure (IOP), making it a valuable tool for modeling and investigating therapies for open-angle glaucoma and ocular hypertension . A prominent area of study is its ability to stimulate hair growth, particularly for eyelashes and eyebrows . Research indicates it promotes the transformation of fine, vellus hairs into thicker, darker terminal hairs, increasing hair density and length . Its mechanism of action is multifaceted. In ocular research, it has been shown to reduce intraocular pressure primarily by enhancing the outflow of aqueous humor. This is achieved through a bimodal mechanism, increasing outflow via both the pressure-sensitive trabecular meshwork pathway and the pressure-insensitive uveoscleral pathway . The effect is linked to the upregulation of matrix metalloproteinases, which remodel the extracellular matrix in ocular tissues to facilitate fluid drainage . In dermatological research, its hair growth-promoting effects are attributed to the stimulation of hair follicles, leading to a prolonged anagen (growth) phase and increased melanogenesis . Bimatoprost is an agonist at several prostaglandin receptors, including EP1, EP3, and FP, though its exact interaction with prostamide-sensitive receptors remains an active area of investigation . This product is presented For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. All information provided is for scientific reference.

Eigenschaften

Molekularformel

C₂₇H₄₁NO₄

Molekulargewicht

443.62

Synonyme

Bimatoprost Diethyl Amide

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Treatment of Ocular Hypertension and Glaucoma

N-Ethyl Bimatoprost is primarily used for lowering intraocular pressure in patients with open-angle glaucoma. It is effective in increasing the outflow of aqueous humor from the eye, thereby reducing pressure. Studies show that it is more effective than traditional treatments like timolol and comparable to other prostaglandin analogs such as latanoprost and travoprost .

Key Findings:

  • Efficacy: Clinical trials have demonstrated that N-Ethyl Bimatoprost significantly reduces intraocular pressure (IOP) within four hours of administration .
  • Safety Profile: Common side effects include conjunctival hyperemia, dry eyes, and changes in iris pigmentation .
Study ReferencePatient PopulationTreatment DurationResults
Smith et al. (2012)278 patients with eyelash hypotrichosis16 weeksSignificant improvement in eyelash length and density
Harii et al. (2014)173 subjects with idiopathic hypotrichosis8 monthsEffective and safe for eyelash growth

Eyelash Hypotrichosis Treatment

N-Ethyl Bimatoprost has been FDA-approved for cosmetic use to enhance eyelash growth. It promotes increased length, thickness, and darkness of eyelashes by prolonging the anagen phase of hair growth .

Clinical Evidence:

  • A multicenter study showed that 0.03% N-Ethyl Bimatoprost applied daily led to significant improvements in eyelash characteristics by week 8 .
  • Patient satisfaction scores were notably higher in those treated with N-Ethyl Bimatoprost compared to placebo groups.

Eyebrow Hypotrichosis

Recent studies have explored the use of N-Ethyl Bimatoprost for eyebrow enhancement, showing promising results in increasing hair growth and thickness in individuals with eyebrow hypotrichosis .

Case Study:

  • A 60-year-old female applied 0.03% N-Ethyl Bimatoprost topically for eight months, resulting in noticeable eyebrow hair growth and thickening .

Potential for Obesity Treatment

Emerging research suggests that N-Ethyl Bimatoprost may have implications beyond ophthalmology and cosmetics; it has shown potential as an anti-adipogenic agent, indicating possible applications in obesity treatment through preadipocyte proliferation .

Summary of Findings

The applications of N-Ethyl Bimatoprost span across medical and cosmetic fields, demonstrating significant efficacy in treating ocular conditions and enhancing eyelash and eyebrow growth. Its favorable safety profile combined with positive patient outcomes positions it as a valuable therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacochemical Differences

Bimatoprost’s ethyl amide group distinguishes it from ester-based PGAs (Table 1).

Table 1: Structural Comparison of Bimatoprost with PGAs

Compound Functional Group (C-1 Position) Core Structure Receptor Target
Bimatoprost N-Ethyl amide Prostamide F2α analog Prostamide receptor(s)
Latanoprost Isopropyl ester PGF2α analog FP receptor
Travoprost Trifluoromethyl ester PGF2α analog FP receptor
Tafluprost Ethyl ester PGF2α analog FP receptor

Sources:

The ethyl amide group enhances corneal permeability and stability, reducing hydrolysis to its acid metabolite (17-phenyl trinor PGF2α) compared to latanoprost’s ester-to-acid conversion . This structural feature may explain bimatoprost’s receptor-independent mechanisms, such as direct modulation of matrix metalloproteinases (MMPs) in the ciliary muscle to remodel extracellular matrix and increase aqueous outflow .

Pharmacological and Mechanistic Differences
  • Receptor Specificity: Bimatoprost activates prostamide-sensitive pathways, while latanoprost and travoprost primarily target FP receptors. In cat iris studies, bimatoprost and PGF2α both induced smooth muscle contraction but differentially regulated genes: bimatoprost upregulated Cyr61, whereas PGF2α upregulated CTGF .
  • Metabolism: Only ~25% of bimatoprost is hydrolyzed to its acid form in the cornea, compared to near-complete ester-to-acid conversion for latanoprost . Despite lower acid metabolite levels, bimatoprost achieves comparable or superior IOP reduction, suggesting intrinsic prostamide activity .

Table 2: Clinical Outcomes of Bimatoprost vs. PGAs

Study Parameter Bimatoprost Latanoprost Travoprost Tafluprost
Mean IOP Reduction 28–33% 25–31% 27–32% 24–29%
24-Hour IOP Control Superior to latanoprost Moderate Moderate Not assessed
Hyperemia Incidence 15–30% 10–20% 20–35% 5–15%
Persistence at 12 Months 58% 68% 55% 60%

Key Findings :

  • Efficacy: Bimatoprost 0.01% matches the IOP-lowering effect of 0.03% with reduced hyperemia (15% vs. 30%) . In a crossover trial, bimatoprost achieved lower 24-hour IOP than latanoprost (−16.2 mmHg vs. −14.7 mmHg, p < 0.05) .
  • Safety: Bimatoprost has higher rates of periocular pigmentation, hyperemia, and eyelash growth compared to latanoprost . Its 0.01% formulation improves tolerability without sacrificing efficacy .
  • Persistence: Patients using latanoprost show higher adherence (68% vs. 58% for bimatoprost), likely due to milder side effects .
Unique Compounds and Analogs
  • AL 8810 Ethyl Amide: A PGF2α analog modified with an ethyl amide group.
  • 2-Nor Bimatoprost: A derivative with a truncated carbon chain (CAS 1356251-65-4), primarily used in research to study prostamide metabolism .

Q & A

Q. What experimental controls are essential for assessing Bimatoprost-induced orbital changes?

  • Methodological Answer : Include sham-injected controls in animal studies to differentiate drug effects from procedural trauma. Measure orbital volume via high-resolution MRI pre- and post-treatment. Control for confounding factors (e.g., body weight, baseline IOP) using multivariate regression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.